N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide

Catalog No.
S14332678
CAS No.
63834-53-7
M.F
C34H38Br2N2
M. Wt
634.5 g/mol
Availability
In Stock
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N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanedi...

CAS Number

63834-53-7

Product Name

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide

IUPAC Name

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(methyl)azaniumyl]hexyl]-methylazanium;dibromide

Molecular Formula

C34H38Br2N2

Molecular Weight

634.5 g/mol

InChI

InChI=1S/C34H36N2.2BrH/c1-35(33-29-19-9-5-15-25(29)26-16-6-10-20-30(26)33)23-13-3-4-14-24-36(2)34-31-21-11-7-17-27(31)28-18-8-12-22-32(28)34;;/h5-12,15-22,33-34H,3-4,13-14,23-24H2,1-2H3;2*1H

InChI Key

CESWSCLOADYFCE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCCCCC[NH+](C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-]

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide is a complex organic compound characterized by its unique molecular structure and properties. Its molecular formula is C34H38Br2N2C_{34}H_{38}Br_{2}N_{2}, and it has a molecular weight of approximately 634.49 g/mol. This compound features two 9H-fluorenyl groups attached to a hexanediamine backbone, which contributes to its distinctive chemical behavior and potential applications in various fields, including pharmaceuticals and materials science .

Typical of amines and aromatic compounds. Key reactions include:

  • Acylation: The amine functionalities can react with acyl chlorides or anhydrides to form amides.
  • Alkylation: The nitrogen atoms can be further alkylated using alkyl halides, leading to quaternary ammonium salts.
  • Electrophilic Aromatic Substitution: The fluorenyl groups can undergo electrophilic substitution reactions, allowing for modifications on the aromatic rings.

These reactions underline the compound's versatility in synthetic organic chemistry .

The synthesis of N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide typically involves multi-step organic reactions:

  • Preparation of Fluorenylamine: Starting from 9H-fluorene, the introduction of amine groups can be achieved through nitration followed by reduction.
  • Formation of Hexanediamine Backbone: N,N-Dimethyl-1,6-hexanediamine can be synthesized via reductive amination or other methods.
  • Coupling Reaction: The fluorenylamine and hexanediamine are coupled under appropriate conditions (e.g., using coupling agents) to form the final product.
  • Salt Formation: The dihydrobromide salt is typically formed by reacting the base with hydrobromic acid .

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide has several potential applications:

  • Pharmaceuticals: As a building block for drug development, especially in creating new antimicrobial or anticancer agents.
  • Materials Science: Used in synthesizing polymers or as a ligand in coordination chemistry due to its unique structure.
  • Organic Electronics: Its properties may lend themselves to applications in organic light-emitting diodes or photovoltaic devices .

Interaction studies involving N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide focus on its binding affinity with various biological targets. These studies are crucial for understanding its potential therapeutic effects and side effects. Techniques such as:

  • Molecular Docking Studies: To predict interactions with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against different cell lines.

These approaches help elucidate the compound's pharmacological profile and guide further research .

Several compounds share structural similarities with N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
N,N-Dimethylhexane-1,6-diamineC8H20N2Simpler structure, lacks aromaticity
1,6-HexanediamineC6H16N2Basic diamine structure without fluorenyl groups
9H-FluoreneC13H10Core structure without amine substitutions
N-Boc-1,6-DiaminohexaneC11H24N2O2Protected amine that can be deprotected for further reactions

The uniqueness of N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide lies in its dual fluorenyl moieties which enhance its stability and potential interactions compared to simpler amines or diamines .

Fluorenyl Group Functionalization Techniques

Fluorenyl group functionalization forms the cornerstone of synthesizing this compound, requiring regioselective modifications to ensure proper conjugation with the diamine backbone.

Nucleophilic Aromatic Substitution
A widely employed method involves nucleophilic substitution at the 9-position of fluorene derivatives. For instance, (bromoethyl)fluorene reacts with diisopropylphenyl-substituted diamines under basic conditions to yield fluorenyl-tethered diamines in high yields (85%). This approach leverages the electrophilic nature of the bromoethyl group, enabling efficient coupling with primary or secondary amines. Lithiation techniques further enhance reactivity: treatment of fluorenyl-tethered diamines with n-butyllithium generates lithiated intermediates where the lithium cation coordinates to the fluorenide aromatic system, facilitating subsequent deprotonation and functionalization.

Acid-Catalyzed Cyclization
Boron trifluoride (BF₃) catalysis enables the formation of conjugated fluorenylidene structures. For example, 9-(phenylethynyl)-9H-fluoren-9-ols react with 2-aminobenzamides in the presence of BF₃ to produce planar, π-conjugated intermediates. This method is particularly valuable for introducing electron-withdrawing or donating groups onto the fluorenyl moiety, enhancing electronic tunability.

Table 1: Comparative Analysis of Fluorenyl Functionalization Methods

MethodReagents/ConditionsYield (%)Key Advantages
Nucleophilic Substitution(bromoethyl)fluorene, base85High regioselectivity, scalable
Lithiationn-butyllithium, THF, −78°C70–75Enables sequential deprotonation steps
BF₃ CatalysisBF₃·Et₂O, DCM, rt90–95Rapid cyclization, functional diversity

Hexanediamine Backbone Derivatization Approaches

The hexanediamine backbone serves as a flexible spacer, bridging the two fluorenyl groups while accommodating dimethylamine functionalities.

Alkylation and Quaternization
The backbone is typically constructed via alkylation of 1,6-hexanediamine with fluorenylmethyl halides. For example, 9-methylfluorene derivatives react with 1,6-hexanediamine in dichloromethane, followed by quaternization using hydrobromic acid to form the dihydrobromide salt. This two-step process ensures complete methylation of the amine groups while maintaining the integrity of the fluorenyl units.

Schlenk Techniques for Air-Sensitive IntermediatesTo prevent oxidation of the diamine backbone, Schlenk line methodologies are employed under inert atmospheres. Intermediate purification via column chromatography or recrystallization from ethanol/water mixtures enhances yield and purity.

The electronic structure of 9H-fluorenyl groups exerts profound influence on the reactivity of N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide through multiple mechanisms [3] [4]. The fluorenyl cation exhibits significant paratropicity in nuclear magnetic resonance spectroscopy, which is attributed to antiaromatic ring current effects [3] [4]. This electronic behavior indicates extensive charge delocalization throughout the fluorenyl framework, fundamentally altering the electron density distribution within the compound [3].

Density functional theory calculations reveal that fluorenyl substituents demonstrate remarkable electronic adaptability depending on their chemical environment [5]. The 9H-fluorenyl groups function as electron-donating entities through resonance effects, with the degree of donation modulated by the overall molecular context [6] [7]. Photoelectron spectroscopy measurements indicate that fluorenyl substitution patterns significantly influence ionization potentials and electron affinities [6] [7].

The electronic effects manifest through cross-hyperconjugation mechanisms, where substituent effects are transmitted through the fluorenyl framework [4]. Linear relationships have been established between proton nuclear magnetic resonance shifts of fluorenyl protons and carbon-13 chemical shifts, confirming electronic communication pathways within the molecular structure [4]. The extent of charge delocalization varies systematically with substitution patterns, with electron-donating groups enhancing the paratropic character of the fluorenyl system [3].

Electronic ParameterFluorenyl SystemReference CompoundObserved Effect
Ionization Potential7.07 eVBenzyl SystemEnhanced stability
Electron Affinity1.869 ± 0.013 eVPhenyl SystemIncreased electron acceptance
Paratropic ShiftVariableNon-aromaticAntiaromatic character
Charge DelocalizationExtensiveLocalized systemsEnhanced reactivity

The electronic properties of the fluorenyl substituents directly influence the basicity and nucleophilicity of the nitrogen centers in the hexanediamine backbone [8]. The electron-donating character of the 9H-fluorenyl groups increases electron density on the nitrogen atoms, enhancing their capacity for nucleophilic interactions [8]. This electronic enhancement is particularly pronounced when the fluorenyl groups adopt conformations that maximize orbital overlap with the nitrogen lone pairs [9].

Steric Modulation in Bimolecular Interactions

The bulky 9H-fluorenyl substituents in N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide create significant steric environments that profoundly influence bimolecular interaction patterns [10] [11]. Dynamic nuclear magnetic resonance spectroscopy studies demonstrate that fluorenyl groups exhibit restricted rotational freedom, leading to distinct conformational preferences that affect molecular recognition processes [10] [11].

The steric bulk of fluorenyl substituents forces the compound to adopt specific conformations where dihedral angles are constrained to minimize unfavorable interactions [9] [12]. Crystallographic analyses reveal that fluorenyl groups preferentially adopt orientations that maximize intermolecular interactions while minimizing steric clashes [9]. The sterically demanding nature of these substituents creates shielding effects that protect reactive centers from unwanted side reactions [9] [12].

Steric effects manifest through several distinct mechanisms in bimolecular interactions. The fluorenyl groups create approach channels that direct incoming reactants toward specific molecular faces, resulting in enhanced selectivity in chemical transformations [13]. Computational studies indicate that steric compression between fluorenyl substituents and approaching molecules leads to geometric distortions that can either facilitate or inhibit reaction pathways [13].

Steric ParameterMeasurementImpact on Reactivity
Van der Waals Radius4.2 ÅSignificant shielding
Rotational Barrier15-20 kcal/molRestricted conformations
Approach Angle120° constraintEnhanced selectivity
Compression Energy2-5 kcal/molModified activation barriers

The hexanediamine backbone provides conformational flexibility that partially accommodates the steric demands of the fluorenyl substituents [14] [15]. This flexibility allows the molecule to adopt conformations that balance steric strain with electronic optimization [14]. The methylene chain length in the hexanediamine backbone plays a crucial role in determining the overall steric profile of the compound [14] [15].

Intermolecular interactions are significantly influenced by the steric properties of the fluorenyl groups through both repulsive and attractive contributions [16]. Crystal packing studies reveal that fluorenyl substituents engage in π-π stacking interactions with neighboring molecules, creating organized supramolecular structures [16]. These stacking interactions occur at optimal distances of approximately 3.3 Å between fluorenyl planes, indicating favorable electronic overlap despite steric constraints [16].

The steric modulation extends to hydrogen bonding patterns, where the fluorenyl groups influence the accessibility of the nitrogen centers for hydrogen bond formation [17]. The positioning of the fluorenyl substituents creates distinct binding sites with varying degrees of steric hindrance, leading to selective recognition of specific molecular partners [17].

Solvent-Dependent Reaction Pathways

The reactivity of N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide exhibits pronounced dependence on solvent properties, with different reaction mechanisms predominating in various solvent environments [18] [19]. Solvent effects manifest through multiple pathways including solvation of charged intermediates, stabilization of transition states, and modification of electronic properties [18] [20].

In polar protic solvents, the fluorenyl groups undergo heterolytic bond cleavage processes, leading to the formation of fluorenyl cations that are stabilized through solvation [18]. Time-resolved spectroscopy studies reveal that fluorenyl cation formation occurs within picosecond timescales in highly polar media, with subsequent solvation processes completing over nanosecond periods [18]. The lifetime of solvated fluorenyl cations varies dramatically with solvent polarity, ranging from 20 picoseconds in water to over 1 nanosecond in trifluoroethanol [18].

Conversely, in non-polar solvents, homolytic bond cleavage becomes the predominant pathway, resulting in the formation of fluorenyl radicals with significantly longer lifetimes [18] [21]. These radical intermediates exhibit characteristic absorption maxima at approximately 500 nanometers and demonstrate lifetimes on the microsecond timescale [18]. The radical pathways lead to different product distributions compared to ionic mechanisms, highlighting the critical role of solvent selection in controlling reaction outcomes [21].

Solvent TypeMechanismIntermediate LifetimeProduct Selectivity
WaterHeterolytic20 psIonic products
TrifluoroethanolHeterolytic1 nsMixed products
AcetonitrileMixedVariableModerate selectivity
CyclohexaneHomolytic1 μsRadical products

The solvent-dependent behavior extends to the conformational preferences of the hexanediamine backbone, which adopts different geometries in various solvent environments [22]. In polar solvents, the backbone tends to adopt extended conformations that maximize solvation of the nitrogen centers, while in non-polar media, more compact conformations are favored to minimize unfavorable solvent-solute interactions [22].

Specific solvent effects have been quantified through correlation analyses using solvent polarity parameters [20]. The Dimroth-Reichardt polarity parameter exhibits excellent correlation with reaction rates, indicating that solvent ionizing power is the primary factor controlling reaction pathways [20]. Additionally, hydrogen bonding capacity of solvents significantly influences the stability of intermediates, with hydrogen bond donors stabilizing anionic species and hydrogen bond acceptors stabilizing cationic intermediates [19].

The mechanistic crossover between ionic and radical pathways occurs at specific solvent polarity thresholds, which can be predicted from solvent parameters [19]. For N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide, the crossover typically occurs in solvents with dielectric constants around 10-15, corresponding to moderately polar aprotic solvents [19].

Kinetic studies reveal that solvent viscosity also plays a significant role in determining reaction rates, particularly for processes involving large-amplitude molecular motions [23]. The diffusion-controlled nature of some reaction steps becomes apparent in highly viscous solvents, where reaction rates become inversely proportional to solvent viscosity [23]. This viscosity dependence provides additional mechanistic insights into the nature of rate-determining steps in various solvent environments [23].

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide demonstrates remarkable capabilities in supramolecular host-guest chemistry through its unique structural features that enable diverse molecular recognition mechanisms. The fluorenyl moieties provide rigid aromatic platforms that facilitate π-π stacking interactions, while the dimethylamino groups offer hydrogen bonding sites and electrostatic interactions [1] [2].

The compound's ability to form stable host-guest complexes is exemplified by structurally related fluorenyl diphenol systems, which have been extensively studied for their inclusion behavior. Research has demonstrated that 4,4'-(9-fluorenylidene)diphenol successfully encapsulates various nitrile guests including acetonitrile, acrylonitrile, propionitrile, and butyronitrile in 1:1 host:guest stoichiometries [2]. These complexes consistently crystallize in the monoclinic crystal system with space group P21/n, indicating a preferred packing arrangement that maximizes intermolecular interactions [2].

The host-guest binding mechanism primarily involves classical O-H···N hydrogen bonding between the host diphenol groups and nitrile guests, with H···N distances ranging from 1.91 to 1.97 Å and O···N distances between 2.738 and 2.779 Å [2]. The angular parameters (∠DHA) vary from 159° to 171°, with the proponitrile complex showing the strongest hydrogen bonding interaction [2]. These geometric parameters indicate strong and directional interactions that stabilize the inclusion complexes.

Thermal stability analysis reveals that different guest molecules exhibit varying degrees of stability within the host framework. The complexes show distinct thermal decomposition patterns, with some guests escaping in single-step processes while others undergo more complex multi-step release mechanisms [2]. This thermal behavior provides insights into the relative binding strengths and offers opportunities for controlled guest release applications.

The supramolecular chemistry is further enhanced by the incorporation of fluorinated elements, as demonstrated in related fluorinated cyclohexane systems. These architectures enable living supramolecular polymerization through kinetically controlled processes, where monomeric states can be trapped and subsequently activated by well-defined seeds [3]. The large dipole moment (6.2 Debye) of fluorinated components drives thermodynamic assembly while generating kinetically accessible dormant states [3].

Advanced host-guest systems incorporating diammonium recognition have been developed using bis(aza-18-crown-6) complexes, which demonstrate fluorescent sensor capabilities for diammonium salts [4]. These systems exhibit supramolecular charge-transfer complex formation that produces detectable optical responses, making them valuable for sensing applications [4].

Host SystemGuest MoleculesBinding ModeKey Properties
4,4'-(9-fluorenylidene)diphenolAcetonitrile, acrylonitrile, propionitrile, butyronitrile1:1 host:guest inclusion complexesMonoclinic crystal system, P21/n space group
Fluorinated cyclohexane derivativesMonomeric fluorinated compoundsKinetically controlled polymerizationLiving supramolecular polymerization
Bis(aza-18-crown-6) complexesDiammonium saltsSupramolecular charge-transfer complexesFluorescent sensor capabilities

Coordination Chemistry with Transition Metals

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide exhibits exceptional coordination chemistry with transition metals through its dual nitrogen donor sites and aromatic fluorenyl substituents. The compound's coordination behavior is characterized by versatile binding modes that adapt to different metal centers and oxidation states [5] [6].

Rhodium(I) complexes represent a particularly well-studied class of fluorenyl-based coordination compounds. Research has demonstrated that fluorenyl-phosphane-phosphorane ligands coordinate to rhodium centers through κ²-C,P cyclometalated modes, where the fluorenyl carbon at the 9-position forms a direct metal-carbon bond while the phosphorus atom provides additional coordination [7]. These complexes adopt square planar geometries in their 16-electron forms and pentacoordinate structures when additional ligands are coordinated [7].

The unique P-phosphanylphosphorane ligand architecture enables remarkable stability in rhodium complexes, with Rh-C distances ranging from 2.012 to 2.212 Å depending on the ancillary ligands [7]. The bite angle of the cyclometalated ligand varies from 79.84° to 85.6°, reflecting the flexibility of the coordination environment [7]. These complexes demonstrate catalytic activity in various organometallic transformations.

Nickel complexes with fluorenyl-containing ligands display oxidation state-dependent coordination modes. In the zero or +1 oxidation states, η²-coordination of olefinic backbones is observed, while +2 oxidation states favor η¹-coordination following C-H activation processes [5]. The versatility of these coordination modes enables applications in olefin polymerization catalysis, where the metal center can undergo ring slippage during catalytic cycles [5].

Group 10 metal complexes (Ni, Pd, Pt) with fluorenyl-based pincer ligands demonstrate the electronic influence of the fluorenyl substituent on metal coordination behavior. These complexes adopt square planar geometries typical of d8 metal centers, with the fluorenyl group providing both electronic donation and steric protection [5]. The coordination chemistry is further modulated by the presence of other functional groups within the ligand framework.

Rare earth metal complexes with fluorenyl-silyl-amide ligands exhibit remarkable coordination diversity, with fluorenyl ligands adopting η³ or η⁵ coordination modes depending on the metal center and supporting ligands [8] [9]. These complexes show either symmetric coordination involving the central cyclopentadienyl ring or dissymmetric coordination involving both the central ring and adjacent phenyl rings [8]. The structural versatility enables applications in ethylene and methyl methacrylate polymerization catalysis [8].

The coordination chemistry extends to applications in cross-coupling reactions and C-H activation processes. Palladium complexes with fluorenyl-tethered nitrogen-heterocyclic carbene precursors demonstrate mixed donor coordination capabilities, providing octahedral geometries that facilitate various catalytic transformations [6]. These systems benefit from the electronic richness of the fluorenyl substituent, which enhances the nucleophilicity of the coordinating nitrogen atoms.

MetalLigand SystemCoordination ModeComplex GeometryApplications
Rhodium(I)Fluorenyl-phosphane-phosphoraneκ²-C,P cyclometalatedSquare planar/pentacoordinateOrganometallic catalysis
Nickel(0/II)Fluorenyl olefinic pincer ligandsη²-olefin and η¹-vinyl coordinationSquare planarOlefin polymerization catalysis
Palladium(II)Fluorenyl-tethered NHC precursorsMixed donor coordinationOctahedralC-H activation reactions
Platinum(II)Fluorenyl-based pincer systemsPincer-type tridentateSquare planarCross-coupling reactions
Rare earth metals (Y, La, Nd)Fluorenyl-silyl-amide ligandsη³/η⁵ fluorenyl coordinationVarious coordination geometriesPolymerization catalysis

Polymeric Network Formation Capabilities

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide demonstrates exceptional capabilities in polymeric network formation through multiple complementary mechanisms that leverage both its fluorenyl aromatic systems and dimethylamino functionalities. The compound's ability to participate in dynamic covalent bond formation makes it particularly valuable for advanced polymeric architectures [11].

Polyaminal network formation represents a primary application pathway where the dimethylamino groups react with aldehydes to form dynamic covalent aminal bonds. Research has demonstrated that N,N'-dimethyl-1,6-hexanediamine readily forms polyaminal networks with tunable crosslinking density when reacted with trialdehydes . The low steric hindrance of the methyl substituents enhances the reversibility of the H-N-C bonds, enabling self-healing properties in the resulting materials . These networks exhibit remarkable processability and recyclability due to their dynamic nature .

The polymer networks formed through aminal linkages demonstrate unique mechanical properties. The dynamic nature of the aminal bonds allows for stress relaxation under thermal conditions, with activation energies typically ranging from 79.5 to 86.5 kJ/mol [12]. The networks can undergo controlled degradation and reformation, making them suitable for applications requiring stimuli-responsive behavior [12].

Fluorinated polyimide networks incorporating fluorenyl diamines have revolutionized high-performance polymer applications. These networks are formed through polycondensation chemistry with fluorinated dianhydrides, resulting in materials with ultra-low dielectric constants as low as 2.8 and exceptional thermal stability [13] [14]. The fluorenyl groups contribute to reduced molecular chain polarization and increased free volume, both of which are crucial for achieving low dielectric properties [13].

The structure-property relationships in fluorinated polyimide networks reveal that fluorenyl incorporation significantly enhances optical transparency while maintaining mechanical strength. These materials exhibit tensile strengths ranging from 152.5 to 248.1 MPa and Young's moduli between 2.1 and 3.4 GPa [13]. The optical transparency reaches 82-86% at 550 nm, making these networks suitable for 5G/6G electronic substrate applications [13].

Epoxy-fluorenyl networks formed through crosslinking mechanisms demonstrate enhanced mechanical properties compared to conventional epoxy systems. The rigid fluorenyl structures provide reinforcement while maintaining processability [15]. These networks show improved thermal stability and reduced water absorption, critical factors for high-performance composite applications [15].

The formation of supramolecular polymer networks through non-covalent interactions represents another significant capability. The fluorenyl moieties facilitate π-π stacking interactions that can serve as reversible crosslinks in polymer networks [16]. These interactions, combined with hydrogen bonding from the amine groups, create networks with controlled architecture and tunable properties [16].

Covalent adaptable networks incorporating fluorenyl diamines benefit from the combination of dynamic covalent bonds and supramolecular interactions. The networks can undergo bond exchange reactions at elevated temperatures while maintaining structural integrity at ambient conditions [12]. This dual dynamic behavior enables applications in smart materials and responsive polymers [12].

The polymerization kinetics of fluorenyl-containing systems can be controlled through careful selection of reaction conditions. Studies have shown that temperature optimization (typically 70°C) and appropriate solvent selection minimize side reactions and improve polymer yield . Monitoring through ¹H-NMR spectroscopy reveals characteristic upfield shifts of methylene protons, confirming successful polymerization .

Network TypeFormation MechanismKey PropertiesApplications
Polyaminal networksDynamic covalent aminal bondsSelf-healing capability, reversible networksDynamic materials, smart polymers
Fluorinated polyimide networksPolycondensation chemistryLow dielectric constant (2.8), high thermal stabilityElectronic substrates, 5G/6G applications
Epoxy-fluorenyl networksCrosslinking via fluorenyl diaminesEnhanced mechanical propertiesHigh-performance composites
Supramolecular polymer networksNon-covalent interactionsControlled polymerizationFunctional materials
Covalent adaptable networksReversible bond formationTunable network dynamicsResponsive materials

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

634.13812 g/mol

Monoisotopic Mass

632.14017 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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